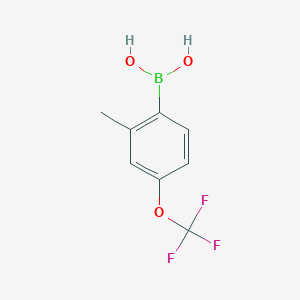
Acide 2-méthyl-4-(trifluorométhoxy)phénylboronique
Vue d'ensemble
Description
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a boronic acid derivative with the molecular formula C8H8BF3O2 . It has an average mass of 203.954 Da and a monoisotopic mass of 204.056946 Da . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular structure of “2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is planar with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . It can also be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine as a potential antagonist of corticotropin-releasing hormone .Physical And Chemical Properties Analysis
“2-Methyl-4-(trifluoromethoxy)phenylboronic acid” is a white powder . It has a molecular weight of 203.96 .Applications De Recherche Scientifique
Synthèse de molécules biologiquement actives
“Acide 2-méthyl-4-(trifluorométhoxy)phénylboronique” est utilisé comme réactif dans la synthèse de diverses molécules biologiquement actives . Cela inclut la production d’inhibiteurs de la lactate déshydrogénase, de dérivés d’acide nitro-phénoxybenzoïque et d’analogues du PA-824 .
Inhibiteurs de la lactate déshydrogénase : Ces inhibiteurs sont utilisés contre la prolifération des cellules cancéreuses . La lactate déshydrogénase joue un rôle clé dans le métabolisme des cellules cancéreuses, et son inhibition peut potentiellement ralentir ou arrêter la croissance de ces cellules .
Dérivés d’acide nitro-phénoxybenzoïque : Ces dérivés sont utilisés pour l’inhibition du PAI-1 . Le PAI-1 est une protéine qui joue un rôle crucial dans la régulation de la fibrinolyse, le processus qui empêche les caillots sanguins de grossir et de devenir problématiques .
Analogues du PA-824 : Ces analogues sont utilisés comme médicaments antituberculeux . La tuberculose est une maladie infectieuse grave, et le développement de nouveaux médicaments est crucial dans la lutte contre celle-ci .
Réactions de couplage croisé de Suzuki-Miyaura
“this compound” est également impliqué dans les réactions de couplage croisé de Suzuki-Miyaura . Il s’agit d’un type de réaction de couplage croisé catalysée par le palladium utilisée pour synthétiser des composés biaryliques, qui sont des unités structurelles courantes dans les produits pharmaceutiques, les produits agrochimiques et les matériaux organiques .
Synthèse de dérivés aryliques ou hétéroaryliques 2-trifluorométhyles
Ce composé peut être utilisé dans des réactions de couplage de Suzuki pour préparer des dérivés aryliques ou hétéroaryliques 2-trifluorométhyles . Ces dérivés ont des applications potentielles en chimie médicinale en raison de leurs propriétés bioisostériques .
Synthèse de 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine
“this compound” peut être utilisé pour synthétiser la 4-(2-trifluorométhyl)phénylpyrrolo[2,3-d]pyrimidine . Ce composé est un antagoniste potentiel de l’hormone de libération de la corticotropine, qui joue un rôle clé dans la réponse du corps au stress .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Methyl-4-(trifluoromethoxy)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are crucial for its role as a reactant in various biochemical processes. For instance, it can interact with enzymes that have active sites containing serine or threonine residues, forming transient covalent complexes that facilitate catalytic activity.
Cellular Effects
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid on cellular processes are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modulating the activity of enzymes involved in signal transduction. For example, it may inhibit or activate kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit proteases by binding to their active sites, preventing substrate access and catalytic activity. Additionally, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can modulate gene expression by binding to transcription factors or other DNA-binding proteins, altering their activity and downstream gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that 2-Methyl-4-(trifluoromethoxy)phenylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and primarily modulate biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxic effects, including cellular damage, oxidative stress, and disruption of metabolic processes. Threshold effects have been observed, where specific dosages lead to distinct biochemical and physiological responses .
Metabolic Pathways
2-Methyl-4-(trifluoromethoxy)phenylboronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity. The interaction with metabolic enzymes, such as cytochrome P450s, can influence the compound’s metabolic flux and the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. The localization can influence the compound’s activity and function, as it may interact with compartment-specific enzymes and proteins .
Propriétés
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNGQLGNHIYWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660292 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850033-39-5 | |
| Record name | [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



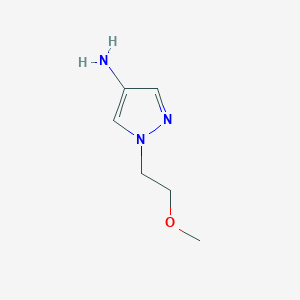
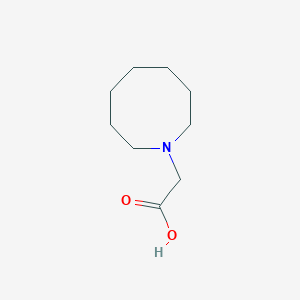
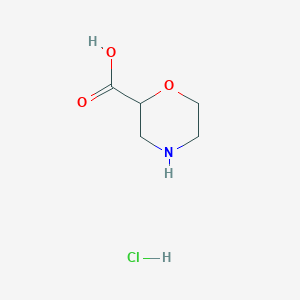
![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)

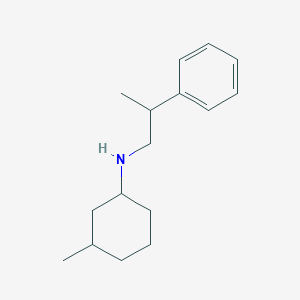

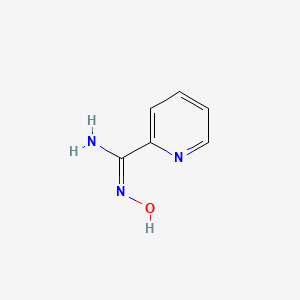
![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)


